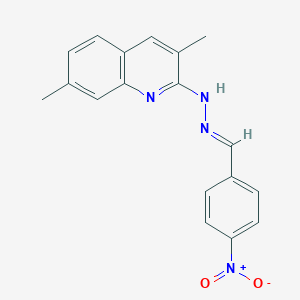
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a hydrazinyl group and a nitrobenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline typically involves a multi-step reaction sequence. One common method includes the condensation of 3,7-dimethylquinoline-2-carbaldehyde with 4-nitrobenzylidenehydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Azide derivatives.
Substitution: Nitro or halogen-substituted quinoline derivatives.
科学研究应用
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- (E)-2-(2-benzylidene-1-phenylhydrazinyl)pyridine
- (E)-N,N-dimethyl-4-(2-phenyl-2-(pyridin-2-yl)hydrazono)methyl)aniline
- (E)-2-(2-(4-chlorobenzylidene)-1-phenylhydrazinyl)pyridine
Uniqueness
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both the nitrobenzylidene and hydrazinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
属性
IUPAC Name |
3,7-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-3-6-15-10-13(2)18(20-17(15)9-12)21-19-11-14-4-7-16(8-5-14)22(23)24/h3-11H,1-2H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYQAIYCKJFRI-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2849404.png)
![2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine](/img/structure/B2849406.png)



![naphthalen-1-yl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2849410.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)
![3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2849418.png)

![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2849424.png)
